N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine
CAS No.:
Cat. No.: VC13815898
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23NO5 |
---|---|
Molecular Weight | 369.4 g/mol |
IUPAC Name | 2-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Standard InChI | InChI=1S/C21H23NO5/c1-2-26-12-11-22(13-20(23)24)21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24) |
Standard InChI Key | LINTXMVVTWKURU-UHFFFAOYSA-N |
SMILES | CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCOCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Synonyms
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine is systematically identified by the CAS registry number 2255321-24-3 . Common synonyms include N-Fmoc-Gly(2-EtOEt)-OH, Fmoc-N-Ethoxyl-Ethyl-Glycine, and 2-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid . The Fmoc group, a cornerstone of modern peptide synthesis, provides base-labile protection for the amine moiety, while the ethoxyethyl side chain modifies steric and electronic properties.
Molecular Structure and Formula
The compound’s molecular structure integrates three key components:
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A glycine backbone (C<sub>2</sub>H<sub>4</sub>NO<sub>2</sub>),
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An Fmoc protecting group (C<sub>15</sub>H<sub>12</sub>O<sub>2</sub>),
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A 2-ethoxyethyl substituent (C<sub>4</sub>H<sub>9</sub>O).
The ethoxyethyl group (-OCH<sub>2</sub>CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>) distinguishes this derivative from simpler Fmoc-glycine analogs, conferring enhanced solubility in organic solvents compared to unmodified glycine . This structural feature is critical for its performance in solid-phase peptide synthesis (SPPS), where solubility directly impacts coupling efficiency.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-ethoxyethyl)glycine typically follows a multi-step protocol:
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Alkylation of Glycine: Glycine’s primary amine is alkylated with 2-ethoxyethyl bromide under basic conditions to yield N-(2-ethoxyethyl)glycine.
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Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate .
This route ensures high purity (>97%) and compatibility with automated peptide synthesizers. The Fmoc group’s orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine), preserving the integrity of the ethoxyethyl side chain .
Purification and Characterization
Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the compound from byproducts. Structural confirmation is achieved via:
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Mass Spectrometry (MS): Molecular ion peak at m/z 369.41 [M+H]<sup>+</sup> .
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR signals at δ 7.75–7.25 (aromatic Fmoc protons), δ 4.40–4.20 (methylene groups), and δ 1.20 (ethoxy methyl protons) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and limited solubility in water, making it ideal for SPPS . The ethoxyethyl group reduces crystallinity compared to N-Fmoc-glycine, enhancing its compatibility with resin-bound peptides. Stability studies indicate no decomposition under inert atmospheres at -20°C for >2 years.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at 1740 cm<sup>-1</sup> (C=O stretch, Fmoc carbonyl) and 1680 cm<sup>-1</sup> (amide I band) .
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Ultraviolet-Visible (UV-Vis): Absorption maxima at 265 nm (π→π* transition of the fluorenyl group) .
Applications in Pharmaceutical Chemistry
Role in Peptide Synthesis
As a non-natural amino acid derivative, this compound is employed to introduce ethoxyethyl-modified glycine residues into peptide chains. Its steric bulk minimizes undesired side reactions during elongation, while the Fmoc group ensures compatibility with standard SPPS protocols .
Drug Design and Development
The ethoxyethyl moiety’s hydrophobicity improves membrane permeability in peptide-based therapeutics. For example, derivatives of this compound have been explored in antimicrobial peptides and targeted drug delivery systems .
Comparative Analysis with Related Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protection Group | Substituent | Key Applications |
---|---|---|---|---|---|
N-Fmoc-N-(2-ethoxyethyl)glycine | C<sub>21</sub>H<sub>23</sub>NO<sub>5</sub> | 369.41 | Fmoc | 2-ethoxyethyl | Peptide synthesis, drug design |
N-Fmoc-N-(2-methoxyethyl)glycine | C<sub>20</sub>H<sub>21</sub>NO<sub>5</sub> | 355.40 | Fmoc | 2-methoxyethyl | Solubility studies |
N-Boc-Glycine | C<sub>7</sub>H<sub>13</sub>NO<sub>4</sub> | 175.18 | Boc | None | Acid-stable protection |
The ethoxyethyl variant’s higher molecular weight and hydrophobicity offer distinct advantages over methoxyethyl and Boc-protected analogs in applications requiring tailored solubility profiles .
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